1-Nitro-4-[4-(4-nitrophenoxy)phenoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-4-[4-(4-nitrophenoxy)phenoxy]benzene is an organic compound with a complex structure, consisting of a benzene ring substituted with nitro and phenoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nitro-4-[4-(4-nitrophenoxy)phenoxy]benzene typically involves a multi-step process. One common method includes the nitration of 4-phenoxyphenol to introduce nitro groups, followed by a series of etherification reactions to attach additional phenoxy groups. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases like potassium carbonate for etherification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of hazardous reagents and conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1-Nitro-4-[4-(4-nitrophenoxy)phenoxy]benzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: Reduction of nitro groups can lead to the formation of amines.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride are often used.
Substitution: Conditions typically involve strong nucleophiles like sodium methoxide in aprotic solvents.
Major Products
Oxidation: Products may include nitroso derivatives.
Reduction: Amines are the primary products.
Substitution: Various substituted phenoxy derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
1-Nitro-4-[4-(4-nitrophenoxy)phenoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Nitro-4-[4-(4-nitrophenoxy)phenoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the activity of target molecules. The phenoxy groups may enhance the compound’s binding affinity to specific sites, influencing its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Nitro-4-phenoxybenzene: Similar structure but lacks additional phenoxy groups.
4-Nitrodiphenyl ether: Another related compound with a simpler structure.
4-Phenoxynitrobenzene: Shares the nitro and phenoxy functional groups but differs in overall complexity.
Uniqueness
1-Nitro-4-[4-(4-nitrophenoxy)phenoxy]benzene stands out due to its multiple phenoxy groups, which provide unique chemical properties and potential for diverse applications. Its complex structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.
Eigenschaften
Molekularformel |
C18H12N2O6 |
---|---|
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
1-nitro-4-[4-(4-nitrophenoxy)phenoxy]benzene |
InChI |
InChI=1S/C18H12N2O6/c21-19(22)13-1-5-15(6-2-13)25-17-9-11-18(12-10-17)26-16-7-3-14(4-8-16)20(23)24/h1-12H |
InChI-Schlüssel |
ZJMRMHKEDQJVER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.